

Flumecinol Demonstrates Dose-Dependent Efficacy in Ameliorating Cholestatic Pruritus Compared to Placebo

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Compound of Interest

Compound Name: *Flumecinol*

Cat. No.: *B1672879*

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A pivotal randomized, double-blind, placebo-controlled study provides evidence for the efficacy of **Flumecinol** in treating pruritus associated with cholestatic disorders, particularly primary biliary cirrhosis. The findings indicate that a daily administration of 300 mg **Flumecinol** offers a statistically significant improvement in pruritus symptoms over a three-week period when compared to a placebo. An alternative weekly dosage of 600 mg, however, did not show a significant difference from the placebo, suggesting a dose-dependent therapeutic effect.

Quantitative Analysis of Efficacy

The clinical trial data from the key study by Turner et al. is summarized below, comparing the effects of two different **Flumecinol** dosage regimens against a placebo on pruritus improvement.

Treatment Group	Number of Patients	Patients with Improved Pruritus	Median Difference in VAS Pruritus Score Reduction (mm)	95% Confidence Interval	P-value
Flumecinol (600 mg weekly)	24	13	8.0	-2.1 to 20.8	0.27
Placebo (for 600 mg group)	26	10	-	-	-
Flumecinol (300 mg daily)	10	7	19.8	3.3 to 40.7	< 0.02
Placebo (for 300 mg group)	9	1	-	-	-

Experimental Protocols

The primary study validating the efficacy of **Flumecinol** was a randomized, double-blind, placebo-controlled parallel study.

Study Population: The study enrolled patients diagnosed with cholestatic disorders who were experiencing pruritus. A significant portion of the participants had primary biliary cirrhosis (PBC).^[1]

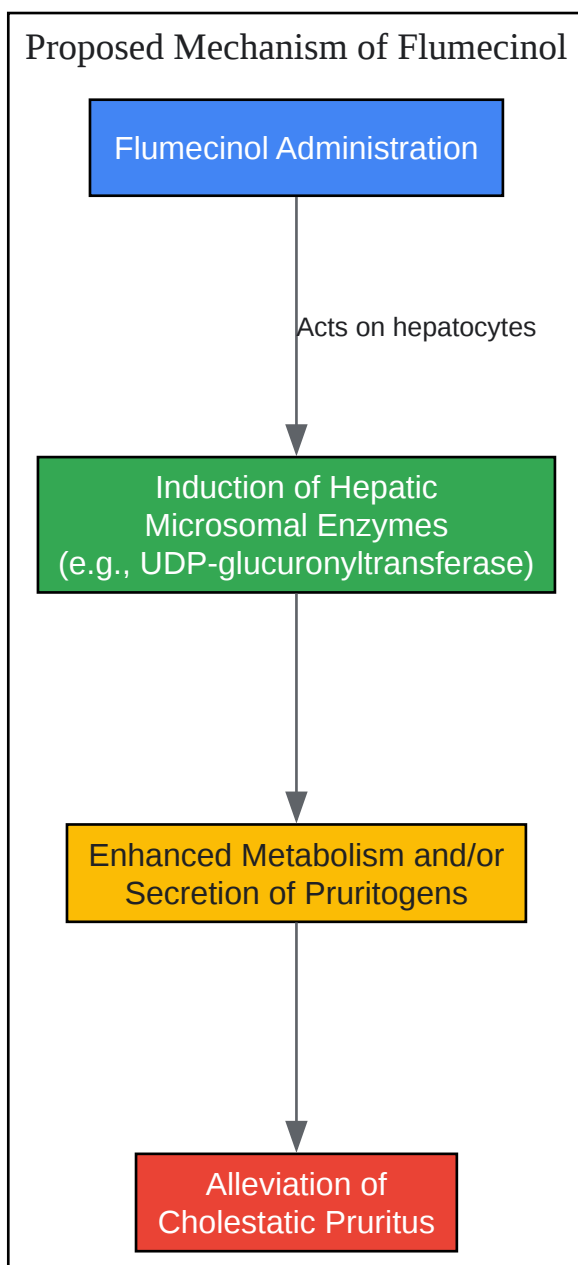
Intervention: Participants were randomized into two separate trials. In the first, 50 patients received either 600 mg of **Flumecinol** orally once a week or an identical placebo for three weeks.^[1] In the second trial, 19 patients were randomized to receive either 300 mg of **Flumecinol** or a placebo daily for three weeks.^[1]

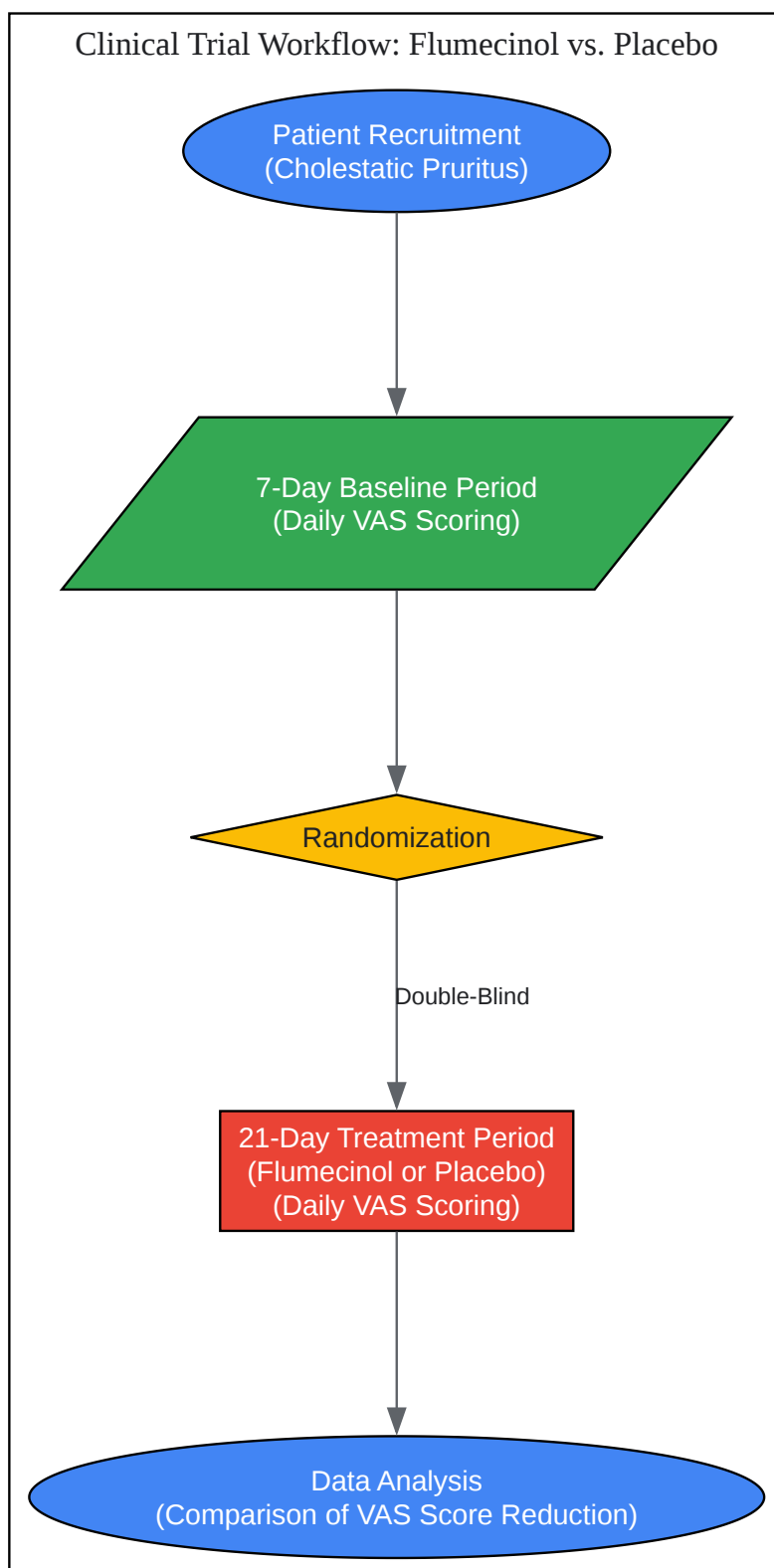
Data Collection: Patients were required to score their pruritus daily on a 100 mm visual analogue scale (VAS), where 0 represented no itch and 100 indicated severe, continuous, and intolerable itching.[1] This daily assessment was conducted for a 7-day baseline period and continued for the subsequent 21 days of treatment.[1]

Primary Outcome Measures: The primary efficacy endpoints were the subjective improvement in pruritus and the median difference in the reduction of the VAS pruritus score between the baseline week and the final week of treatment.[1]

Proposed Mechanism of Action

Flumecinol, a benzhydrol derivative, is believed to exert its antipruritic effect through the induction of microsomal drug-metabolizing enzymes.[2] This mechanism is thought to be similar to that of phenobarbitone and rifampicin.[2] By inducing a range of hepatic enzymes, potentially including bilirubin uridine diphosphate (UDP)-glucuronyltransferase, **Flumecinol** may enhance the metabolism and/or secretion of pruritogens, thereby alleviating itching.[2]





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References

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- 2. Pharmacological interventions for pruritus in adult palliative care patients - PMC [pmc.ncbi.nlm.nih.gov]
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